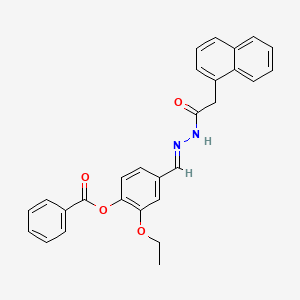![molecular formula C26H17Cl3O2S4 B11540889 1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The synthesis of bis(4-chlorophenyl)sulfone involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorothiophenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction proceeds as follows:
C6H5SO2Cl+C6H4ClSH→C12H8Cl2O2S+HCl
Industrial Production: Bis(4-chlorophenyl)sulfone is industrially produced using similar synthetic routes on a larger scale. Optimization of reaction conditions and purification steps ensures high yields.
Analyse Des Réactions Chimiques
Reactivity: Bis(4-chlorophenyl)sulfone undergoes various reactions:
Electrophilic aromatic substitution: It can react with electrophiles (e.g., halogens, nitro groups) at the aromatic positions.
Benzylic substitution: The benzylic position is susceptible to nucleophilic substitution reactions .
Halogenation: Reaction with halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Sulfonation: Treatment with sulfuric acid or chlorosulfonic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products: The major products depend on the specific reaction conditions. For example, halogenation leads to chlorinated or brominated derivatives.
Applications De Recherche Scientifique
Bis(4-chlorophenyl)sulfone finds applications in:
Polymer Chemistry: It serves as a monomer for the synthesis of high-temperature-resistant polymers.
Medicine: Historically, it was used as an antiseptic and in the treatment of skin diseases.
Material Science: It contributes to the development of flame-retardant materials.
Mécanisme D'action
The exact mechanism of its effects depends on the specific application. In polymer chemistry, it acts as a cross-linking agent, enhancing material properties. In medicine, its antimicrobial properties are attributed to its ability to disrupt cell membranes.
Comparaison Avec Des Composés Similaires
Bis(4-chlorophenyl)sulfone is unique due to its combination of aromatic and sulfone functionalities. Similar compounds include other sulfones (e.g., diphenyl sulfone) and aromatic halides.
Propriétés
Formule moléculaire |
C26H17Cl3O2S4 |
|---|---|
Poids moléculaire |
596.0 g/mol |
Nom IUPAC |
1-[2-(benzenesulfonyl)-1,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl-4-chlorobenzene |
InChI |
InChI=1S/C26H17Cl3O2S4/c27-18-6-12-21(13-7-18)32-25(33-22-14-8-19(28)9-15-22)26(34-23-16-10-20(29)11-17-23)35(30,31)24-4-2-1-3-5-24/h1-17H |
Clé InChI |
JAIOFSSKDAIGER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-nitrophenyl)amino]-2-oxoethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B11540817.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540819.png)
![N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine](/img/structure/B11540830.png)
![N'-(4-fluorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11540831.png)
![N-{(1Z)-3-oxo-3-[(2E)-2-(2-oxo-2-phenylethylidene)hydrazinyl]-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11540833.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-aminophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540834.png)
![1-[4-(4-bromophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540836.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B11540855.png)
![2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11540858.png)
![2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11540863.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11540870.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)
